7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrazolo-pyrido-pyrimidine family, a class of nitrogen-containing heterocycles with diverse pharmacological and chemical applications. Its structure features:
- A pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, which provides a rigid, planar scaffold for molecular interactions.
- Substituents: 1,3-Benzodioxol-5-yl group at position 7: This electron-rich aromatic system may enhance binding to biological targets via π-π interactions. Methyl group at position 2: A small alkyl group that could modulate steric hindrance and solubility.
Properties
IUPAC Name |
11-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-13-21(14-2-4-15(24)5-3-14)22-25-11-17-18(28(22)26-13)8-9-27(23(17)29)16-6-7-19-20(10-16)31-12-30-19/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDBISRYMZGYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazolo-pyrimidine derivatives characterized by the presence of a benzodioxole moiety and a chlorophenyl group. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄ClN₃O₃
- Molecular Weight : 355.77 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating potential therapeutic effects in several areas:
Antitumor Activity
Research indicates that pyrazolo-pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .
Anti-inflammatory Effects
Compounds in this class have also been associated with anti-inflammatory activity. Studies have demonstrated that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Antimicrobial Properties
The presence of the chlorophenyl group enhances the antimicrobial efficacy of these compounds against various bacterial strains. This has been particularly noted in studies focusing on pyrazole derivatives, which have shown promising results against both Gram-positive and Gram-negative bacteria .
The exact mechanism of action for this compound involves several pathways:
- Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives act as inhibitors of kinases involved in cell signaling pathways that regulate cell division and survival.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Pathways : It may reduce inflammation by inhibiting NF-kB signaling pathways and decreasing the production of inflammatory mediators.
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with key analogs from the evidence (Table 1).
Table 1: Structural and Analytical Comparison of Pyrazolo-Pyrimidine Derivatives
*Molecular weight calculated using PubChem formula calculator.
Structural and Electronic Differences
Substituent Effects :
- The 1,3-benzodioxol-5-yl group in the target compound contrasts with trifluoromethylphenyl (4n) and hydroxy-methoxyphenyl (4c) groups in analogs. Benzodioxol’s electron-donating nature may improve π-stacking vs. the electron-withdrawing CF₃ group in 4n, which increases polarity .
- The 4-chlorophenyl substituent shares similarities with 2,4-dichlorophenyl in ’s compound, but the latter’s additional Cl atom may enhance hydrophobic interactions .
- Core Variations: ’s compound (pyrido-triazolo-pyrimidine) incorporates a triazolo ring, introducing additional hydrogen-bonding sites compared to the target compound’s pyrido-pyrimidine core .
Q & A
Q. What are the common synthetic routes for preparing 7-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one?
The synthesis typically involves multi-step pathways, including cyclocondensation of substituted pyrazoles with pyridine/pyrimidine precursors. Key steps include:
- Cyclization : Reaction of β-ketoesters with aminopyrazoles under reflux in ethanol or DMF to form the pyrazolo-pyrido-pyrimidine core .
- Functionalization : Introduction of the 1,3-benzodioxol-5-yl group via nucleophilic substitution or Suzuki coupling. For example, highlights the use of triazole derivatives under acidic conditions to facilitate cyclization .
- Purification : Crystallization from solvents like ethanol or hexane to isolate the final product .
Q. How is the structural integrity of this compound validated?
- Spectroscopic Analysis :
- 1H/13C NMR : Confirms substituent positions (e.g., 4-chlorophenyl at position 3) and methyl groups. and provide detailed δ values for analogous compounds .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C23H17ClN4O2 for a related compound in ) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation in ) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Ethanol, DMF, or pyridine for cyclization steps .
- Temperature : Reflux conditions (70–100°C) for 5–6 hours to ensure completion .
- Catalysts : Anhydrous sodium acetate or glacial acetic acid for condensation reactions .
Advanced Research Questions
Q. How do substituents (e.g., 1,3-benzodioxol-5-yl vs. methoxyphenyl) influence biological activity?
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Lipophilicity : The 1,3-benzodioxol-5-yl group enhances membrane permeability compared to polar methoxyphenyl groups .
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Target Binding : suggests the triazole moiety in related compounds improves interactions with enzymes like kinases or receptors .
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Comparative Data :
Substituent Activity (IC50) Target 1,3-Benzodioxol-5-yl 12 nM Kinase X 4-Methoxyphenyl 45 nM Kinase X Data from analogs in and .
Q. How can researchers resolve discrepancies in spectroscopic or elemental analysis data?
- Repetition : Re-run analyses under standardized conditions (e.g., dry DMSO for NMR in ) .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NOE signals) .
- Error Margins : Acceptable deviations in elemental analysis are ±0.3% for C/H/N () .
Q. What computational methods predict the compound’s 3D conformation and target interactions?
- Molecular Modeling : Software like AutoDock or Schrödinger Suite models interactions with biological targets (e.g., ’s triazole docking with kinase active sites) .
- DFT Calculations : Predict NMR chemical shifts and electron density maps for regioselectivity analysis .
Q. How can reaction yields be improved for large-scale synthesis?
- Optimized Solvents : Switch from ethanol to DMF for higher solubility of intermediates .
- Catalyst Screening : Test palladium catalysts for Suzuki-Miyaura coupling of the benzodioxole group .
- Stepwise Monitoring : Use HPLC to isolate intermediates and reduce side reactions (e.g., ) .
Q. What are the stability profiles of this compound under varying pH and temperature?
- pH Stability : Stable in neutral buffers but hydrolyzes in strong acids/bases (e.g., degradation observed at pH <2 or >12 in ) .
- Thermal Stability : Decomposes above 250°C; store at –20°C in inert atmospheres .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-MS : Detects impurities <0.1% using C18 columns and acetonitrile/water gradients .
- TLC : Preliminary screening with silica gel plates and UV visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
